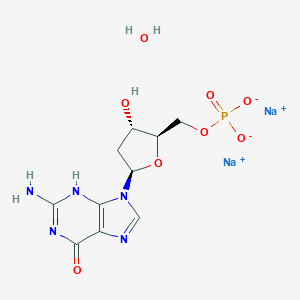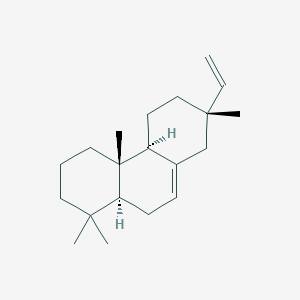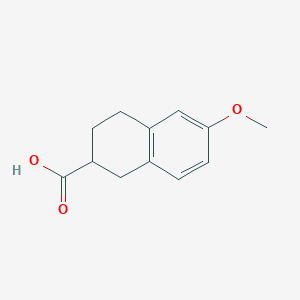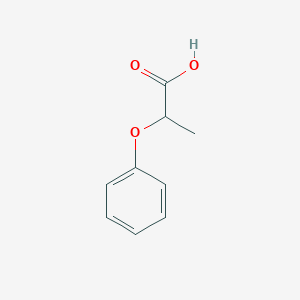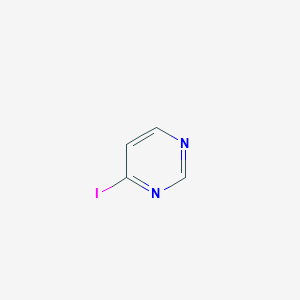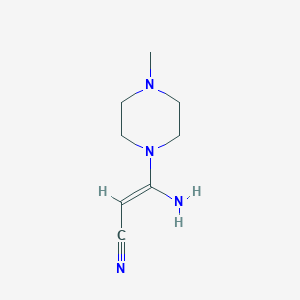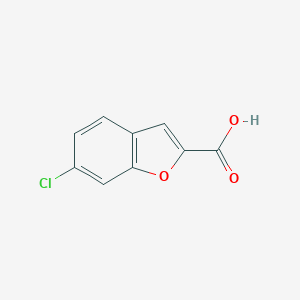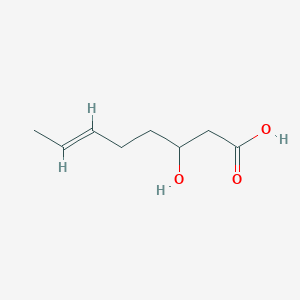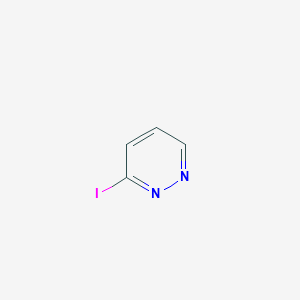![molecular formula C15H17NO2S B154898 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-68-0](/img/structure/B154898.png)
2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal conditions. The chemical structure of etodolac consists of a thiazole ring, a phenyl ring, and a carboxylic acid group.
Mecanismo De Acción
Etodolac works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation. Etodolac is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme, while sparing the COX-1 enzyme. This selectivity may reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are associated with non-selective COX inhibitors.
Efectos Bioquímicos Y Fisiológicos
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other musculoskeletal conditions. It has also been shown to reduce oxidative stress and inflammation in animal models of cancer. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has been shown to have a protective effect on the liver, reducing liver damage in animal models of liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etodolac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also highly selective for the COX-2 enzyme, which allows for more precise targeting of inflammation. However, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has been shown to have some variability in its pharmacokinetics, which may affect its efficacy in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the potential use of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration schedule, as well as the potential side effects of long-term use. Another area of interest is the development of new formulations of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid, such as sustained-release formulations, which may improve its pharmacokinetic profile and reduce the need for frequent dosing. Finally, studies are needed to further elucidate the biochemical and physiological effects of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid, particularly in the context of its potential use in the treatment of inflammatory and autoimmune diseases.
Métodos De Síntesis
Etodolac can be synthesized using a variety of methods, including the reaction of 2-chloroethyl acetoacetate with 4-(4-ethyl-5-methylthiazol-2-yl)phenol, followed by acid hydrolysis and decarboxylation. Another method involves the reaction of 4-(4-ethyl-5-methylthiazol-2-yl)phenol with ethyl bromoacetate, followed by acid hydrolysis and decarboxylation. Both methods result in the formation of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid with high yields and purity.
Aplicaciones Científicas De Investigación
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are molecules that cause pain and inflammation. Etodolac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
138568-68-0 |
|---|---|
Nombre del producto |
2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid |
Fórmula molecular |
C15H17NO2S |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-[4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-4-13-10(3)19-14(16-13)12-7-5-11(6-8-12)9(2)15(17)18/h5-9H,4H2,1-3H3,(H,17,18) |
Clave InChI |
YZXPDWVRVXCNTA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
SMILES canónico |
CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



